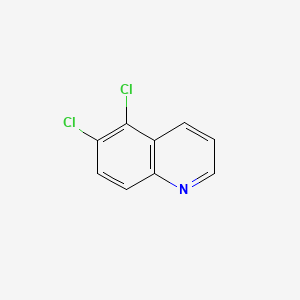
5,6-Dichloroquinoline
概要
説明
5,6-Dichloroquinoline is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives has been explored in various studies. For instance, 2,6-Dichloroquinoline can be synthesized from 6-chloroquinoline . Another study mentions the synthesis of quinoline derivatives by the Gould–Jacobs reaction using an alternative method of constructing the pyridine ring from 3-chloroaniline .Molecular Structure Analysis
The molecular structure of dichloroquinoline derivatives like 4,5-Dichloroquinoline and 2,6-Dichloroquinoline have been analyzed . The molecular formula for these compounds is C9H5Cl2N, and they have an average mass of 198.049 Da .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position . A typical reaction with a specific primary amine gives chloroquine in high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of dichloroquinoline derivatives like 5,7-Dichloroquinoline have been analyzed . The melting point is 116-117 °C, the boiling point is 308.3±22.0 °C (Predicted), and the density is 1.407±0.06 g/cm3 (Predicted) .科学的研究の応用
Antimicrobial and Antitubercular Activities
- Synthesis and Antimicrobial Properties : A study focused on synthesizing novel compounds based on 5,6-dichloroquinoline, demonstrating promising antimicrobial and antitubercular activities. Compounds synthesized showed significant inhibition against various bacterial strains, with some also exhibiting potent antifungal properties (Desai et al., 2014).
- Novel Antimicrobial Agents Synthesis : Another study synthesized a series of compounds incorporating 5,6-dichloroquinoline, which displayed considerable antibacterial and antifungal activities against a range of pathogens (Desai et al., 2012).
Anticancer Potential
- Cytotoxic Effects on Cancer Cells : Research has shown that derivatives of 5,6-dichloroquinoline, such as indolizino[2,3-g]quinoline-5,12-dione derivatives, have potential anticancer properties. These derivatives were synthesized and their structures confirmed through various analyses (Yanni, 1991).
- Synthesis of Novel Compounds for Cancer Therapy : There has been exploration into the synthesis of novel compounds using 5,6-dichloroquinoline with potential application in cancer therapy. This includes compounds that inhibit key pathways in cancer cell proliferation (Kapadiya & Khunt, 2018).
Other Applications
- Chemical Synthesis and Characterization : Studies have been conducted on the interaction of 5,6-dichloroquinoline with various compounds, leading to the synthesis of new chemical entities. These interactions and the resulting products have implications in different fields of chemistry (Kim et al., 2003).
- Development of Chemosensors : Research into developing chemosensors using derivatives of 5,6-dichloroquinoline has been conducted. These chemosensors have potential applications in detecting specific metal ions in various environments (Prodi et al., 2001).
Safety And Hazards
将来の方向性
Quinoline derivatives have diverse biological activities including anticancer activity . Therefore, novel quinoline derivatives may represent good candidates for further evaluations as anticancer agents . The availability of dichloroquinoline allowed alternative structural analogs of the 4-aminoquinoline type to be investigated, leading to the discovery of new drugs .
特性
IUPAC Name |
5,6-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZWQIGYOZINEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512936 | |
| Record name | 5,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloroquinoline | |
CAS RN |
606-42-8 | |
| Record name | 5,6-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



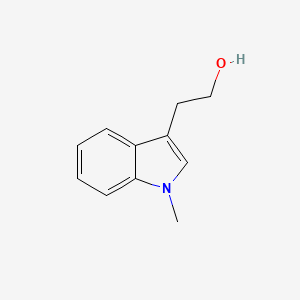
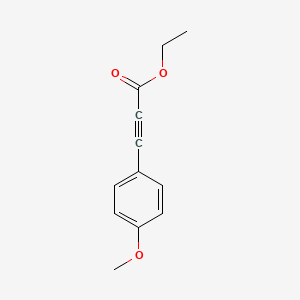
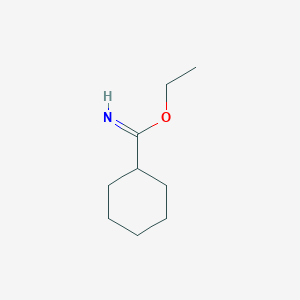
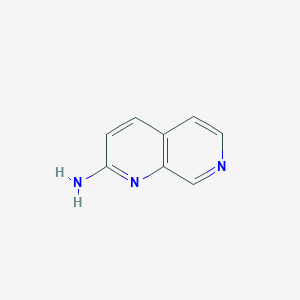
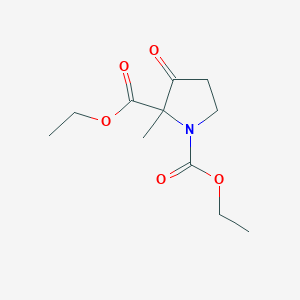
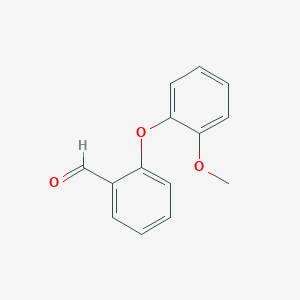
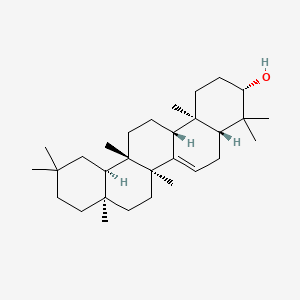
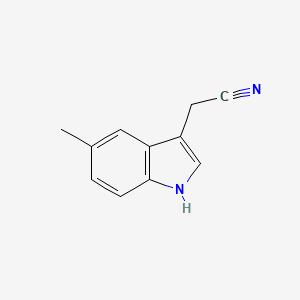
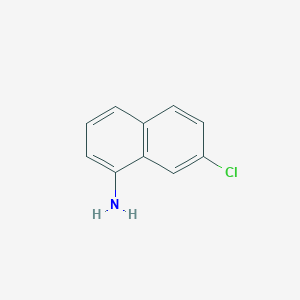
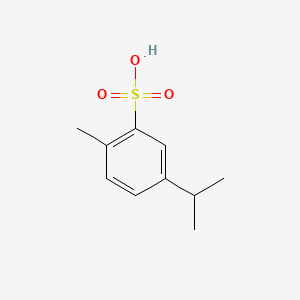
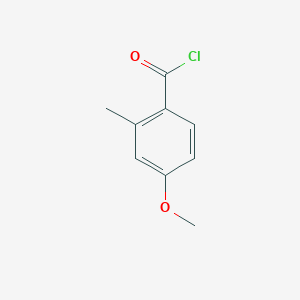
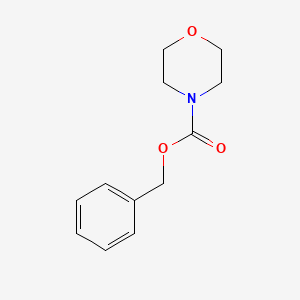
![6-(phenylthio)-Imidazo[1,2-a]pyridin-2-amine](/img/structure/B1626465.png)
![4-[2-(Dibutylamino)ethyl]benzene-1,2-diol](/img/structure/B1626467.png)